molecular formula C11H10BrN3O4 B1316650 Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-73-2

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Katalognummer B1316650
CAS-Nummer: 132272-73-2
Molekulargewicht: 328.12 g/mol
InChI-Schlüssel: LGAZXCGDXQOPRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H10BrN3O4 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, which includes “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, has been developed using a microwave-assisted one-pot Ugi-type multi-component reaction . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” consists of a fused bicyclic 5,6 heterocycle . The average mass of the molecule is 328.119 Da and the monoisotopic mass is 326.985474 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” are not detailed in the search results, imidazo[1,2-a]pyridine analogues have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” include a molecular formula of C11H10BrN3O4 and a molecular weight of 328.11900 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Biological Activity

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a key compound used in the synthesis of novel heterocyclic compounds with potential biological activities. One study explored its use in the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones, highlighting its role as a synthon for building fused triazines with potential biological activity. This process involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by reduction and further chemical reactions to yield the desired products (Zamora et al., 2004).

Anti-Hepatitis B Virus Activity

Another significant application of derivatives of this chemical compound is in the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, which have been evaluated for their anti-hepatitis B virus (HBV) activity. This research identified compounds with high efficacy in inhibiting the replication of HBV DNA, marking an important step towards developing new antiviral drugs (Chen et al., 2011).

Catalytic Activity in Oxidation Reactions

The imidazolo[1,2-a]pyridine derivatives, including compounds similar in structure to Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, have been investigated for their catalytic activities. They were found effective in catalyzing the oxidation of catechol to o-quinone, with the rate of oxidation influenced by the nature of the ligand, transition metals, ion salts, and the concentration of the complex. This application demonstrates the compound's potential in industrial and environmental chemistry applications (Saddik et al., 2012).

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues, including “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using these compounds, particularly for the treatment of tuberculosis . This represents a promising future direction for the use of these compounds.

Eigenschaften

IUPAC Name

ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZXCGDXQOPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563689
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

132272-73-2
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.